molecular formula C14H27NNaO3 B13863413 Sodium-N-Dodecanoylglycine

Sodium-N-Dodecanoylglycine

Cat. No.: B13863413
M. Wt: 280.36 g/mol
InChI Key: IPGHZTWGEWUWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium-N-Dodecanoylglycine, often categorized under amino acid-based anionic surfactants like the closely related Sodium N-Dodecanoyl Sarcosinate (SDDS), is a high-purity, biodegradable reagent of significant interest in biochemical and colloid research . This surfactant is valued for its green characteristics, low toxicity, and high biocompatibility, making it a preferred choice for investigating environmentally friendly surfactant systems . Its primary research applications leverage its amphiphilic nature to solubilize and separate membrane proteins and glycoproteins, facilitating the study of these complex biological components . Furthermore, it is extensively used in fundamental and applied studies on micelle formation, polymer-surfactant interactions, and the thermodynamic aspects of self-assembly in aqueous media . In materials science, polymer-surfactant complexes involving this class of surfactant can serve as templates for nanomaterial synthesis . When employed in cell lysis procedures, particularly within concentrated salt solutions, it aids in RNA purification while helping to minimize excessive foaming . Researchers also utilize it in chromatography and electrophoresis techniques . The product has noted inhibitory effects on bacterial flora and exhibits fungistatic properties in aqueous dispersions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H27NNaO3

Molecular Weight

280.36 g/mol

InChI

InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);

InChI Key

IPGHZTWGEWUWTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O.[Na]

Origin of Product

United States

Synthesis and Molecular Engineering of Sodium N Dodecanoylglycine

Established Synthetic Methodologies for N-Acylglycine Derivatives

The synthesis of N-acylglycine derivatives, including Sodium-N-dodecanoylglycine, has traditionally been dominated by chemical methods, with the Schotten-Baumann reaction being a cornerstone. google.comresearchgate.net However, the quest for more sustainable and efficient processes has led to the exploration of biocatalytic routes.

The most common industrial method for producing N-acyl amino acid surfactants is the Schotten-Baumann condensation. researchgate.netscirp.org This reaction typically involves the acylation of an amino acid, in this case, glycine (B1666218), with a fatty acid chloride (dodecanoyl chloride) in the presence of a base. google.comgoogle.comchemicalbook.com The reaction is usually carried out in an aqueous or a mixed water-solvent medium. google.com The base, often sodium hydroxide, neutralizes the hydrogen chloride generated during the reaction, driving the formation of the sodium salt of the N-acylglycine. google.com

Another conventional approach is the direct condensation of a fatty acid with an amino acid at high temperatures. researchgate.net This method, however, often requires harsh conditions and can lead to the formation of byproducts. google.com To improve yields and purity, variations of these methods have been developed, such as using fatty acid anhydrides or activated esters as the acylating agent. researchgate.net

A comparative overview of conventional acylation protocols is presented below:

Method Acylating Agent Typical Conditions Advantages Disadvantages
Schotten-Baumann Reaction Fatty Acid ChlorideAqueous base, low temperature (10-15°C) google.comHigh yield, widely applicable researchgate.netUse of hazardous reagents (e.g., thionyl chloride for acid chloride synthesis), formation of salt byproduct nih.gov
Direct Condensation Fatty AcidHigh temperature (>170°C) researchgate.netSimpler starting materialsHigh energy consumption, potential for side reactions and byproducts google.com
Fatty Acid Anhydride Method Fatty Acid Anhydride--Limited availability of anhydrides
Activated Ester Method Activated Ester-Milder conditions than direct condensationRequires pre-activation of the fatty acid

Enzymatic and biocatalytic methods offer a greener alternative to conventional chemical synthesis, characterized by milder reaction conditions and higher selectivity. nih.govbbwpublisher.com Lipases, proteases, and acylases are the primary enzymes explored for the synthesis of N-acyl amino acids. researchgate.netdss.go.th These enzymes can catalyze the acylation of glycine using fatty acids or their esters as acyl donors.

Recent research has focused on engineering enzymes to enhance their efficiency and yield in aqueous systems. For instance, an engineered lipase (B570770) has been shown to catalyze the amidation of fatty acids with glycine with high yields (up to 80%). nih.gov Aminoacylases have also been identified as promising catalysts for producing N-acyl-amino acid surfactants. nih.gov These biocatalytic routes often operate under ambient temperature and pressure, reducing energy consumption and minimizing the formation of unwanted byproducts. bbwpublisher.com

There are two primary proposed pathways for the biosynthesis of N-acylglycines:

The activation of a fatty acid to its acyl-CoA thioester, followed by conjugation with glycine, a reaction catalyzed by a glycine N-acyltransferase (GLYAT)-like enzyme. nih.govusf.eduresearchgate.net

The sequential oxidation of an N-acylethanolamine. nih.govusf.edu

Structural Modifications and Derivatization Strategies

The properties of this compound can be fine-tuned through structural modifications of both the N-acyl chain and the glycine moiety. These modifications allow for the creation of surfactants with tailored functionalities.

The length and degree of saturation of the N-acyl chain significantly influence the surfactant's properties. The hydrophobic tail can be derived from various fatty acids, ranging from C6 to C22, and can be linear or branched, saturated or unsaturated. google.comgoogle.com For example, altering the acyl chain length affects the critical micelle concentration (CMC) and the surface tension of the resulting surfactant. chalmers.se Shorter chains generally lead to higher CMC values. The use of fatty acids from natural sources like coconut oil or palm oil results in a mixture of N-acylglycinates with varying chain lengths. scirp.org

N-Acyl Chain Source Resulting N-Acylglycine Key Properties Influenced
Lauric Acid (C12)N-DodecanoylglycineBalanced hydrophobicity/hydrophilicity
Myristic Acid (C14)N-MyristoylglycineIncreased hydrophobicity
Oleic Acid (C18:1)N-OleoylglycineIncreased fluidity due to unsaturation
Coconut Oil Fatty AcidsSodium Cocoyl Glycinate (B8599266)Mixture of chain lengths (C8-C18) scirp.org

While the core focus is on N-dodecanoylglycine, it's important to understand that the glycine moiety itself can be a point of modification in the broader class of N-acyl amino acid surfactants. Further functionalization of the amino acid part allows for the introduction of different properties. For instance, using amino acids with additional functional groups in their side chains, such as lysine (B10760008) or aspartic acid, can introduce cationic or additional anionic charges, respectively, creating amphoteric or more strongly anionic surfactants. nih.govgoogle.com Visible-light-driven methods have also been explored for the α-C(sp3)–H bond functionalization of glycine derivatives, enabling the construction of C-C and C-N bonds to produce a variety of α-substituted glycine derivatives. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more environmentally benign processes. wjpmr.comiptsalipur.org This involves minimizing waste, avoiding hazardous reagents, and using renewable feedstocks and energy-efficient methods. sphinxsai.com

Key green chemistry strategies include:

Enzymatic Synthesis: As discussed, biocatalytic routes operate under mild conditions and reduce the need for harsh chemicals. nih.govnih.gov

Solvent-Free or Aqueous Reactions: Conducting syntheses in water or without a solvent eliminates the use of volatile organic compounds (VOCs). google.com For example, a one-step synthesis of N-lauroyl glycine triethanolamine (B1662121) salt solution has been developed using only water as the solvent. google.com

Use of Renewable Feedstocks: Utilizing fatty acids from vegetable oils like palm oil or coconut oil provides a renewable source for the acyl chain. scirp.orgscielo.br

Catalytic Processes: The development of catalysts that can be used in small amounts and recycled is a key goal. A self-catalyzed synthesis of N-acyl amino acid surfactants has been reported, where the product itself acts as a catalyst for the formation of the fatty acid chloride intermediate, creating a more efficient and waste-free process. google.comgoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. sphinxsai.com Direct amidation methods that produce water as the only byproduct are highly desirable. nih.gov

Self Assembly and Supramolecular Architecture of Sodium N Dodecanoylglycine

Micellization Phenomena and Aggregate Morphology

The initial stage of self-assembly for Sodium-N-Dodecanoylglycine in an aqueous medium is the formation of micelles. This process is a spontaneous organization of surfactant monomers into colloidal-sized aggregates once a specific concentration, the critical micelle concentration (CMC), is exceeded. wikipedia.org

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the self-assembly of surfactants. nih.gov It represents the concentration threshold at which the formation of micelles becomes significant. wikipedia.orgnih.gov The determination of the CMC for surfactants like this compound relies on monitoring a distinct change in various physicochemical properties of the solution as a function of surfactant concentration. umcs.plresearchgate.net

Commonly employed methodologies include:

Surface Tensiometry : This is a classic method where the surface tension of the solution is measured against the logarithm of the surfactant concentration. researchgate.netnepjol.info Before the CMC, the addition of the surfactant causes a sharp decrease in surface tension. wikipedia.orgnepjol.info After reaching the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant. wikipedia.orgnih.gov The CMC is identified as the point of inflection in the resulting plot. nepjol.info

Conductivity Measurement : This technique is suitable for ionic surfactants. The electrical conductivity of the solution is plotted against the surfactant concentration. umcs.pl The plot typically shows two linear regions with different slopes. The break in the plot, indicating a change in the mobility of charge carriers as micelles form, corresponds to the CMC. asianpubs.org

Fluorescence Spectroscopy : This method utilizes a hydrophobic fluorescent probe, such as pyrene (B120774). asianpubs.org The probe's fluorescence characteristics are sensitive to the polarity of its microenvironment. asianpubs.org In the submicellar region, the probe is in a polar aqueous environment. Above the CMC, the probe partitions into the nonpolar core of the micelles, causing a noticeable change in its fluorescence spectrum, which is used to determine the CMC. researchgate.netasianpubs.org

Calorimetry : Isothermal titration calorimetry (ITC) can be used to measure the heat changes associated with micelle formation, providing thermodynamic data in addition to the CMC. researchgate.net

The choice of method can sometimes influence the determined CMC value, especially if the micellar size distribution is broad (polydisperse). wikipedia.org

Table 1: Comparison of CMC Determination Methods

MethodologyPrincipleKey ObservationApplicability
Surface TensiometryMeasures the change in surface free energy as surfactant concentration increases. nepjol.infoAn abrupt change in the slope of the surface tension vs. log(concentration) plot. wikipedia.orgnepjol.infoApplicable to all types of surfactants. umcs.pl
ConductivityMeasures changes in the mobility of ionic species upon micelle formation. umcs.plA break in the plot of conductivity vs. concentration. asianpubs.orgEffective for ionic surfactants. nih.gov
Fluorescence SpectroscopyUtilizes a probe whose fluorescence spectrum is sensitive to the polarity of its environment. asianpubs.orgA shift in the fluorescence emission spectrum of a hydrophobic probe. asianpubs.orgApplicable to all types of surfactants. nih.gov

The size and shape of micelles are crucial parameters that influence the properties of the surfactant solution. umcs.pl For N-acyl amino acid surfactants, the interplay of hydrophobic interactions of the alkyl chains and hydrogen bonding between the amide groups in the headgroup region dictates the final aggregate morphology. researchgate.net

Techniques used to characterize micellar size and shape include:

Dynamic Light Scattering (DLS) : This technique measures the fluctuations in scattered light intensity due to the Brownian motion of particles. researchgate.netresearchgate.net It is used to determine the hydrodynamic radius (Rh) of the micelles. mdpi.com

Small-Angle X-ray Scattering (SAXS) : SAXS provides detailed information about the size, shape, and internal structure of micelles. nih.gov By analyzing the scattering pattern, one can determine parameters like the radius of gyration (Rg), the shape of the micelle (e.g., spherical, ellipsoidal, cylindrical), and the aggregation number (the number of monomers per micelle). nih.govmdpi.com

Molecular Dynamics (MD) Simulations : Computational methods like MD simulations offer insights into the structure and dynamics of micelles at an atomic level, complementing experimental data by providing information on parameters like the radius of gyration and micelle eccentricity. scispace.com

Research indicates that while some N-acyl amino acid surfactants form simple spherical micelles, this compound has a tendency to form more complex structures. researchgate.net

The self-assembly process and the resulting micellar properties are highly sensitive to the surrounding solution conditions. umcs.pl Several factors can influence the aggregation dynamics of this compound:

pH : The ionization state of the carboxylic acid headgroup is pH-dependent. At low pH, the protonation of the carboxylate group reduces electrostatic repulsion between headgroups. This can lead to a decrease in the CMC and promote the formation of larger, non-spherical aggregates due to stronger hydrogen bonding interactions.

Temperature : Temperature can affect both the hydration of the hydrophilic headgroups and the hydrophobic interactions of the alkyl tails. rsc.org For some surfactants, an increase in temperature can lead to dehydration of the headgroup region, favoring an increase in the aggregation number and a change in micelle shape. rsc.org

Ionic Strength (Presence of Electrolytes) : The addition of salts (electrolytes) to the solution screens the electrostatic repulsion between the ionic headgroups. wikipedia.org This typically leads to a lower CMC and an increase in micelle size and aggregation number, often promoting a sphere-to-rod transition in micellar shape. researchgate.net

Presence of Organic Additives : The addition of organic solvents can influence micellization by altering the solvent polarity. asianpubs.org For instance, the addition of a small amount of acetonitrile (B52724) has been shown to initially decrease and then increase the CMC of sodium dodecyl sulfate (B86663) (SDS), indicating a complex interplay of solvent-surfactant interactions. asianpubs.org

Surfactant Concentration : As the concentration of the surfactant increases significantly above the CMC, transitions from smaller spherical micelles to larger, elongated or rod-like micelles can occur. umcs.pl

Formation of Higher-Order Supramolecular Structures

Beyond simple micellization, this compound is capable of forming more complex, higher-order supramolecular assemblies. This behavior is largely attributed to the strong hydrogen-bonding capability of the amide linkage in its headgroup, which promotes more ordered packing arrangements. researchgate.net

Under specific conditions, such as changes in pH or temperature, this compound can self-assemble into bilayer structures that close upon themselves to form vesicles or stack into ordered lamellar phases. researchgate.net

Vesicles : These are spherical or ellipsoidal structures composed of one or more concentric bilayers enclosing an aqueous core. Studies have shown that this compound can form unilamellar vesicles in a pH 7 buffer at 25 °C at concentrations above its CMC. researchgate.net The formation of these vesicles is favored by the intermolecular hydrogen bonds between the amide groups, which promote the formation of rigid bilayer structures. researchgate.net

Lamellar Phases : These phases consist of extended, parallel bilayers of surfactant molecules separated by layers of solvent. nih.govresearchgate.net They are often observed at higher surfactant concentrations. nbi.dk The transition from micelles to vesicular or lamellar phases can be induced by factors that alter the preferred curvature of the surfactant aggregate, such as pH adjustments or the addition of co-surfactants. nih.gov Freeze-fracture electron microscopy and polarization microscopy are key techniques for identifying and characterizing these liquid crystalline phases. nih.gov

A notable characteristic of certain N-acyl amino acid surfactants, including derivatives of glycine (B1666218), is their ability to form extended, one-dimensional fibrillar structures. researchgate.net These fibers can entangle to form a three-dimensional network, immobilizing the solvent and resulting in the formation of a supramolecular gel. rsc.org

The formation of these fibrillar networks is driven by a combination of non-covalent interactions, with hydrogen bonding playing a critical role in directing the one-dimensional growth of the assemblies. researchgate.netresearchgate.net The chiral nature of the amino acid can also influence the formation of helical or twisted fibrillar structures. researchgate.net The resulting gels can be thermoreversible, meaning they form upon cooling and melt upon heating. researchgate.net The morphology and mechanical properties of these gels can be studied using techniques like scanning electron microscopy (SEM), transmission electron microscopy (TEM), and rheology. rsc.orgucsb.edu

Co-assembly with Other Amphiphilic Molecules

The self-assembly of this compound (SDGly) is not limited to its own molecules; it can also co-assemble with other amphiphilic molecules to form mixed supramolecular structures. chemrxiv.org This co-assembly is of interest for creating functional materials with tunable properties. Research has shown that SDGly, an achiral surfactant, can be incorporated into mixed micelles with chiral surfactants. chemrxiv.org

Another instance of co-assembly involves the synthesis of N-(N'-dodecanoylglycyl)chitin (DGC), an amphiphilic chitin (B13524) derivative. medcraveonline.com This was achieved by reacting the water-soluble active ester of N-dodecanoylglycine with water-soluble chitin, demonstrating the ability of the N-dodecanoylglycine moiety to be incorporated into larger polymer structures. medcraveonline.com

Table 1: Research Findings on Co-assembly of this compound (SDGly) with N-dodecanoyl-L-alanine (SDLAla)
ParameterObservationTechniques UsedSource
System StudiedMixed micelles of achiral SDGly and chiral SDLAla.Micellar Electrokinetic Chromatography (MEKC), Circular Dichroism (CD) spectroscopy, Surface Tension Measurement, Fluorescence Spectroscopy. chemrxiv.org
EnantioselectivityNonlinear dependency on the mole fraction of the chiral surfactant (SDLAla).MEKC. chemrxiv.org
Role of SDGlyCan act as a "silent" surfactant to increase micelle concentration without deteriorating the enantioselectivity of the chiral surfactant when its interaction with the solute is weak.MEKC. chemrxiv.org

Molecular Driving Forces of Self-Assembly

The spontaneous organization of individual this compound molecules into ordered supramolecular structures is governed by a delicate balance of several non-covalent interactions. researchgate.netmdpi.com These molecular driving forces dictate the formation, stability, and morphology of the resulting aggregates. researchgate.net The primary forces at play include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, with steric effects also influencing the final molecular packing. researchgate.nettandfonline.com The interplay of these forces is fundamental to the self-assembly process of N-acyl amino acid surfactants. researchgate.net

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the self-assembly of N-acyl amino acid surfactants like this compound. researchgate.net The presence of an amide group (-CONH-) in the molecular structure is central to this interaction. researchgate.net Intermolecular hydrogen bonds can form between the amide groups of adjacent surfactant molecules. researchgate.net This directional and specific interaction is a key factor in promoting the formation of organized aggregates, particularly rigid bilayer structures such as vesicles. researchgate.netnih.gov

Studies on similar N-acyl amino acid surfactants have shown that these hydrogen bonding interactions near the hydrophilic head group region can help to minimize repulsive forces between charged groups, thereby favoring the formation of stable assemblies. researchgate.net The capacity to form these bonds is a distinguishing feature compared to surfactants lacking such groups, leading to different aggregation behaviors. researchgate.net For instance, the ability of Sodium N-lauroyl glycinate (B8599266) (SLG) to form vesicles in aqueous solutions is attributed to the formation of intermolecular hydrogen bonds that facilitate the creation of rigid bilayer structures. researchgate.net

Hydrophobic and Electrostatic Interactions

Hydrophobic and electrostatic interactions are fundamental driving forces in the self-assembly of amphiphilic molecules like this compound in aqueous environments. researchgate.nettandfonline.com

The hydrophobic effect is considered the main driving force for surfactant self-assembly. tandfonline.com It arises from the tendency of the nonpolar dodecanoyl (C12) tails to minimize their contact with water molecules. tandfonline.com This entropically driven process leads to the aggregation of the hydrophobic tails in the core of the assembly, effectively shielding them from the aqueous surroundings and forming structures like micelles or vesicles. tandfonline.comnih.gov

Electrostatic interactions also play a complex and significant role. researchgate.netmdpi.com The headgroup of this compound contains a negatively charged carboxylate group (-COO⁻). In an aqueous solution, electrostatic repulsion between these charged headgroups on different molecules can inhibit aggregation. mdpi.com However, these interactions are highly dependent on the solution's conditions, such as pH and ionic strength. The presence of counterions (like Na⁺) in the solution can screen the electrostatic repulsion between the headgroups, thereby facilitating the closer packing of molecules and promoting self-assembly. mdpi.com The balance between the attractive hydrophobic forces and the repulsive electrostatic forces is critical in determining the concentration at which aggregation begins (the critical micelle concentration) and the morphology of the resulting structures. researchgate.netnih.gov

Steric Effects on Molecular Packing

Steric effects, which relate to the spatial arrangement of atoms within a molecule and how this affects interactions with other molecules, are crucial in dictating the molecular packing within self-assembled structures. researchgate.netd-nb.info For N-acyl amino acid surfactants, subtle changes in the headgroup structure can lead to significant differences in aggregation behavior due to steric hindrance. researchgate.net

A comparative study between Sodium N-lauroyl glycinate (SLG) and Sodium N-lauroyl sarcosinate (SLS) provides insight into these effects. researchgate.net These two surfactants differ only by a methyl group on the nitrogen atom of the headgroup (SLS is N-methylated). This seemingly minor structural change introduces steric repulsion at the headgroup of SLS, which hinders the close packing required for certain aggregate types. researchgate.net Consequently, while SLG, which is structurally analogous to this compound, readily forms unilamellar vesicles, SLS tends to form smaller, spherical micelles under similar conditions. researchgate.net This demonstrates that the absence of a bulky group on the nitrogen atom in this compound allows for more favorable molecular packing, enabling the formation of more complex structures like vesicles, which are promoted by unimpeded hydrogen bonding and reduced steric clash. researchgate.netrsc.org

Table 2: Comparison of Self-Assembly Behavior Highlighting Steric Effects
SurfactantStructural FeatureObserved Aggregate in pH 7 BufferAttributed Reason for DifferenceSource
Sodium N-lauroyl glycinate (SLG)-NH- group in headgroupUnilamellar vesiclesAbility to form strong intermolecular hydrogen bonds without steric hindrance. researchgate.net
Sodium N-lauroyl sarcosinate (SLS)-N(CH₃)- group in headgroupSmall spherical micellesSteric repulsion from the methyl group at the headgroup hinders close packing and vesicle formation. researchgate.net

Interfacial Phenomena and Adsorption Mechanisms of Sodium N Dodecanoylglycine

Adsorption at Liquid-Fluid Interfaces

The amphiphilic nature of Sodium-N-dodecanoylglycine drives its adsorption at liquid-fluid interfaces, such as the air-water interface, leading to a reduction in surface tension. uobaghdad.edu.iq This phenomenon is fundamental to its function as a surfactant. The efficiency of surface tension reduction is influenced by factors like pH and the presence of electrolytes. researchgate.netuomustansiriyah.edu.iq

Surface Tension Reduction Kinetics

The process of surface tension reduction by this compound is a dynamic one. Initially, at low concentrations, the addition of the surfactant causes a slight change in surface tension. uobaghdad.edu.iq As the concentration increases, there is a continuous and significant decrease in surface tension as more surfactant molecules populate the interface. researchgate.netresearchgate.net This continues until the critical micelle concentration (CMC) is reached, at which point the surface becomes saturated with surfactant molecules, and the surface tension value stabilizes, reaching a plateau. uobaghdad.edu.iquomustansiriyah.edu.iq

The kinetics of this process can exhibit multiple characteristic time scales. nih.gov Studies on similar surfactant systems, like sodium dodecyl sulfate (B86663) (SDS) mixed with betaine, have shown that the surface tension relaxation can have both fast and slow components, which are important to distinguish for determining the equilibrium surface tension. nih.gov The pH of the solution significantly impacts the surface tension, with lower pH values generally leading to lower surface tension. researchgate.net

Table 1: Factors Influencing Surface Tension Reduction

FactorEffect on Surface Tension
Increasing Surfactant Concentration (below CMC) Decreases surface tension researchgate.net
Reaching Critical Micelle Concentration (CMC) Surface tension stabilizes uomustansiriyah.edu.iq
Lowering pH Generally decreases surface tension researchgate.net
Presence of Electrolytes Can decrease the CMC and affect surface tension uomustansiriyah.edu.iq

Interfacial Film Formation and Characteristics

The adsorption of this compound at an interface results in the formation of a film. uobaghdad.edu.iq The characteristics of this film are influenced by intermolecular interactions, particularly hydrogen bonding between the amide groups of the surfactant molecules. researchgate.net These hydrogen bonds can promote the formation of more rigid and structured interfacial films. researchgate.net

The presence of these films can significantly impact the stability of systems like foams and emulsions. plos.orgwiley-vch.de The film's viscoelastic properties, which describe its ability to resist deformation, are crucial. plos.org For instance, in some surfactant systems, the interfacial film can create an immobile surface at high surface pressures, contributing to film stability. plos.org The interaction between surfactant molecules and other components at the interface can lead to a more compact and resilient interfacial film. mdpi.com

Adsorption at Solid-Liquid Interfaces

The adsorption of this compound onto solid surfaces from a liquid phase is a key aspect of its functionality, particularly in applications like mineral flotation. diva-portal.orgtandfonline.com This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails of the surfactant and water. tandfonline.comcore.ac.uk

Monolayer and Bilayer Formation Mechanisms

The nature of the adsorption of this compound onto a solid surface depends on the properties of that surface. tandfonline.com On a hydrophobic surface, the surfactant molecules typically form a monolayer with their hydrophobic tails oriented towards the surface. tandfonline.comcore.ac.uk

Conversely, on a hydrophilic surface where the surface and the surfactant's polar head group have opposite charges, the formation of a bilayer is favored. tandfonline.comcore.ac.uk In this arrangement, the first layer of surfactant molecules adsorbs with their polar head groups pointing towards the solid surface. The second layer then assembles with its hydrophobic tails interacting with the hydrophobic tails of the first layer, and its polar head groups pointing towards the bulk water. tandfonline.com This bilayer formation is a common mechanism for ionic collectors on hydrophilic mineral surfaces. tandfonline.com The formation of such organized structures is influenced by non-covalent interactions including electrostatic forces, hydrogen bonding, and van der Waals forces. researchgate.net The process can be visualized as the initial formation of a monolayer, which then provides a hydrophobic surface for the adsorption of a second, oppositely oriented layer. nih.govmdpi.comosti.gov

Competitive Adsorption Phenomena

In systems containing multiple types of surfactants or other dissolved species, competitive adsorption can occur at the solid-liquid interface. columbia.edu The adsorption of one species can either be enhanced (synergism) or hindered (antagonism) by the presence of another. columbia.edu

For example, a non-adsorbing surfactant can be induced to adsorb onto a surface through hydrophobic interactions with another surfactant that does adsorb, acting as an "anchor" species. columbia.edu Conversely, the presence of a second surfactant can also reduce the adsorption of the primary surfactant by competing for adsorption sites. columbia.edu In multicomponent systems, factors such as the relative concentrations of the competing species and their affinities for the surface will determine the final composition of the adsorbed layer. pjoes.commdpi.com This competition is a critical factor in processes where selective adsorption is desired, such as in mineral flotation where the goal is to float one mineral while leaving others behind. mdpi.com

Influence on Surface Wetting and Spreading

The adsorption of surfactants like this compound significantly alters the wetting and spreading characteristics of a liquid on a solid surface. sanyo-chemical-solutions.comgrigroup.co.uk Wetting is the ability of a liquid to maintain contact with a solid surface, and it is governed by the balance of adhesive and cohesive forces. uomustansiriyah.edu.iqgrigroup.co.uk

By adsorbing at the solid-liquid interface, surfactants reduce the interfacial tension between the solid and the liquid. ethz.ch This reduction in interfacial tension lowers the energy required for the liquid to spread across the surface, thereby increasing its wettability. grigroup.co.uk The effectiveness of a wetting agent is often quantified by the contact angle, which is the angle a liquid droplet makes with the surface. uomustansiriyah.edu.iqethz.ch A lower contact angle indicates better wetting. uomustansiriyah.edu.iq The spreading of a liquid on a surface is determined by the spreading coefficient, which depends on the surface tensions of the solid, the liquid, and the solid-liquid interface. ethz.ch The adsorption of surfactants can change a non-wetting scenario to a wetting one by favorably altering this balance of surface energies. ethz.chresearchgate.netnih.gov

Interactions of Sodium N Dodecanoylglycine with Biomolecular and Colloidal Systems

Protein-Sodium-N-Dodecanoylglycine Interactions (In Vitro Biophysical Studies)

The interaction of surfactants with proteins is a critical area of study, with implications ranging from biochemistry to personal care product formulation. Sodium-N-dodecanoylglycine, being an amino acid-based surfactant, exhibits noteworthy interactions with proteins, which can be characterized through various biophysical techniques. atamanchemicals.comfrontiersin.orgnih.govnih.govresearchgate.net

Influence on Protein Conformation and Stability in Solution

The conformation and stability of proteins in solution are paramount to their biological function. nih.govadebiotech.orgwustl.edu The presence of surfactants like this compound can significantly influence these properties. The amphiphilic nature of the surfactant, possessing both a hydrophilic glycine (B1666218) headgroup and a hydrophobic dodecanoyl tail, allows it to interact with protein surfaces. stokkee.comcymitquimica.com

Studies have shown that amino acid-based surfactants can interact with proteins, potentially altering their secondary and tertiary structures. acs.org The nature of this interaction—be it stabilizing or denaturing—often depends on the concentration of the surfactant, the specific protein, and the solution conditions such as pH and ionic strength. acs.orgamazonaws.com For instance, the glycine component, being the smallest amino acid, contributes to the mildness of the surfactant's interaction with skin proteins. atamanchemicals.comzanchenglife.com This suggests a less disruptive interaction compared to harsher surfactants. Research on similar N-acyl amino acid surfactants has indicated that hydrogen bonding between the amide groups plays a crucial role in their self-assembly and, by extension, their interaction with other molecules. researchgate.net

The conformational stability of a protein is defined by the free energy change (ΔG°) between its folded and unfolded states. nih.gov Techniques such as circular dichroism (CD) spectroscopy and fluorescence spectroscopy are often employed to monitor changes in protein conformation upon the addition of surfactants. Isothermal titration calorimetry (ITC) can provide thermodynamic parameters of the binding interaction, revealing the enthalpic and entropic contributions to the binding process. frontiersin.orgchalmers.se

Biophysical TechniqueInformation Gained on Protein-Surfactant Interactions
Circular Dichroism (CD) Spectroscopy Provides information on changes in the secondary structure (α-helix, β-sheet content) of the protein.
Fluorescence Spectroscopy Monitors changes in the local environment of aromatic amino acid residues (e.g., tryptophan, tyrosine), indicating alterations in tertiary structure.
Isothermal Titration Calorimetry (ITC) Measures the heat changes upon binding to determine thermodynamic parameters like binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). frontiersin.org
Dynamic Light Scattering (DLS) Determines the size and aggregation state of proteins in the presence of the surfactant.
Surface Plasmon Resonance (SPR) Measures real-time binding kinetics and affinity between the surfactant and an immobilized protein. frontiersin.org

Solubilization of Membrane Proteins in Model Systems

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and requirement of a lipid bilayer for proper folding and function. sigmaaldrich.comunivr.it Detergents are essential tools for extracting these proteins from the membrane and maintaining their solubility in aqueous solutions. sigmaaldrich.comthermofisher.comnih.govcube-biotech.com Non-ionic and zwitterionic detergents are generally preferred as they are less likely to denature the protein. sigmaaldrich.comthermofisher.com

This compound, with its amphiphilic character, can act as a solubilizing agent for membrane proteins. cymitquimica.com The process of solubilization involves the partitioning of surfactant monomers into the lipid bilayer, which eventually leads to the formation of mixed micelles containing protein, lipid, and surfactant. thermofisher.com The effectiveness of a detergent in solubilizing membrane proteins depends on its critical micelle concentration (CMC), with detergents having a high CMC often being easier to remove by dialysis. sigmaaldrich.com The CMC of sodium cocoyl glycinate (B8599266), a related compound, has been reported to be approximately 0.21 mmol·L−1. atamankimya.com

The goal of solubilization is to isolate individual protein molecules within detergent micelles, mimicking the native lipid environment and preserving the protein's structure and function. sigmaaldrich.compeakproteins.com The choice of detergent is critical, as harsh detergents can lead to protein denaturation. thermofisher.com The mild nature of amino acid-based surfactants like this compound makes them potentially advantageous for the gentle extraction and stabilization of sensitive membrane proteins. atamanchemicals.com

Enzyme Activity Modulation in in vitro Systems

The interaction of surfactants with enzymes can either enhance or inhibit their catalytic activity. rsc.org This modulation can occur through several mechanisms, including conformational changes in the enzyme, altered substrate accessibility to the active site, or changes in the enzyme's oligomeric state.

In vitro studies are crucial for understanding how surfactants like this compound affect enzyme kinetics. embopress.org By measuring reaction rates at varying substrate and surfactant concentrations, key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. For example, a study on the enzyme dihydrofolate reductase (DHFR) showed that its in vivo activity could be modulated by factors affecting its stability. embopress.org Similarly, the binding of nanoparticles to the C-terminus of lysozyme (B549824) was found to enhance its performance at elevated temperatures, while binding at the N-terminus decreased its activity. rsc.org These examples highlight the potential for specific molecular interactions to modulate enzyme function. The interaction of this compound with an enzyme would be specific to the enzyme and the experimental conditions.

Lipid Membrane Interactions and Mimicry

The interaction of surfactants with lipid membranes is fundamental to their biological effects and their application in creating model membrane systems. researchgate.net

Bilayer Perturbation and Membrane Permeabilization Studies

This compound, as a surfactant, can interact with and perturb lipid bilayers. This interaction can range from simple adsorption onto the membrane surface to the incorporation of surfactant monomers into the bilayer, leading to increased membrane fluidity and, at higher concentrations, permeabilization and eventual solubilization of the membrane into mixed micelles. mdpi.com

Biophysical techniques such as fluorescence spectroscopy, using probes like Laurdan, can monitor changes in membrane polarity and fluidity. mdpi.com The effect of a super-cationic peptide on model membranes mimicking bacterial inner membranes was studied using such techniques, revealing that the peptide preferentially interacted with the phospholipid head groups. mdpi.com Studies on the self-assembly of Sodium-N-lauroyl glycinate have shown that it can form unilamellar vesicles in a pH 7 buffer, indicating its ability to form stable bilayer structures. researchgate.netiitkgp.ac.in

Experimental ApproachInformation Obtained
Fluorescence Probe Spectroscopy (e.g., Laurdan) Measures changes in membrane fluidity and hydration. mdpi.com
Differential Scanning Calorimetry (DSC) Detects shifts in the phase transition temperature of the lipid bilayer, indicating perturbation by the surfactant.
Calcein Leakage Assays Quantifies the extent of membrane permeabilization by measuring the release of a fluorescent dye from liposomes.
Atomic Force Microscopy (AFM) Visualizes the structural changes in the lipid bilayer upon interaction with the surfactant at a molecular level. mdpi.com

Formation of Liposomal and Nanodisc Structures

Liposomes are spherical vesicles composed of one or more lipid bilayers and are widely used as drug delivery vehicles and model membrane systems. nih.govscispace.comdiva-portal.orggenexoliposomy.pl The formation of liposomes can be influenced by the presence of surfactants. Methods for preparing liposomes often involve the use of detergents to solubilize lipids, followed by detergent removal to allow the formation of vesicles. nih.gov this compound's ability to form vesicles on its own under certain conditions suggests its utility in liposome (B1194612) preparation. researchgate.netiitkgp.ac.in

Nanodiscs are another important tool for studying membrane proteins. nih.govmemtein.comresearchgate.netmemtein.com They consist of a small patch of lipid bilayer encircled by a "belt" of scaffold proteins, providing a more native-like environment for membrane proteins than micelles. nih.govcube-biotech.com The formation of nanodiscs also relies on the use of detergents to solubilize the lipids and membrane proteins before the self-assembly process is initiated by detergent removal. The choice of detergent is critical for the successful reconstitution of functional membrane proteins into nanodiscs. nih.gov

Colloidal Dispersion Stabilization and Destabilization

This compound (S-D Gly), an amino acid-based surfactant, plays a multifaceted role in the stability of colloidal systems. Its structure, which includes a hydrophilic glycine head group and a hydrophobic dodecanoyl tail, enables it to adsorb at interfaces and alter the forces between particles. This allows S-D Gly to function as both a stabilizing and destabilizing agent, depending on the specific conditions of the colloidal dispersion. This section delves into the mechanisms of stabilization, the dynamics of flocculation and coagulation, and the applications of S-D Gly in nanoparticle technology.

Mechanisms of Electrosteric and Steric Stabilization

This compound provides stability to colloidal dispersions primarily through electrosteric and steric stabilization. core.ac.uk Electrosteric stabilization arises from a combination of electrostatic and steric repulsive forces. core.ac.uk The ionizable glycine head group can impart a surface charge to colloidal particles, leading to electrostatic repulsion. frontiersin.org Simultaneously, the dodecanoyl hydrocarbon tail extends into the surrounding liquid, creating a physical, or steric, barrier that prevents particles from getting too close. byk.comulprospector.com

The effectiveness of this stabilization is strongly influenced by the pH of the system. ethz.ch At pH levels above its isoelectric point, the carboxyl group of the glycine head is deprotonated, creating a negative surface charge on the particles. frontiersin.orgnih.gov This results in strong electrostatic repulsion, which is key to maintaining a stable dispersion. nih.goviitkgp.ac.in Conversely, at lower pH values, the head group is protonated, which reduces the electrostatic repulsion and can compromise the stability of the dispersion. ethz.ch This pH-dependent behavior allows for adjustable control over the stability of the colloid. ijcce.ac.ir

In some scenarios, steric stabilization is the more dominant force. byk.com The layer of adsorbed S-D Gly molecules acts as a physical shield. ulprospector.com When two particles approach one another, the compression of these adsorbed layers increases the local osmotic pressure and reduces conformational entropy, generating a repulsive force that maintains particle separation. byk.com A thick enough layer of the adsorbed additive is necessary to ensure effective stabilization. byk.com

Flocculation and Coagulation Dynamics

While an effective stabilizer, this compound can also induce the aggregation of particles—flocculation and coagulation—under certain conditions. core.ac.uk This transition from a stable to an unstable state is often controlled by changes in pH or surfactant concentration. core.ac.uk

Coagulation is typically triggered by lowering the pH of the dispersion toward the isoelectric point of S-D Gly. scispace.com As the pH decreases, the surface charge on the stabilized particles is neutralized. ugent.be This reduction in electrostatic repulsion allows the ever-present attractive van der Waals forces to become dominant, causing the particles to aggregate and the system to coagulate. core.ac.ukmdpi.com

Flocculation can also be influenced by the concentration of the surfactant. At very low concentrations, S-D Gly may not provide enough surface coverage for full stabilization, potentially leading to a phenomenon known as bridging flocculation. In this state, a single surfactant molecule can attach to two separate particles, linking them together into a floc. scispace.com Conversely, at very high concentrations of surfactant, well above the critical micelle concentration, a different mechanism called depletion flocculation can occur. This happens when a high concentration of micelles in the bulk solution creates an osmotic pressure that pushes the larger colloidal particles together. core.ac.uk

Role in Nanoparticle Synthesis and Surface Modification

The ability of this compound to control particle interactions makes it a useful agent in the creation and modification of nanoparticles. cd-bioparticles.net In nanoparticle synthesis, S-D Gly can serve as a capping agent. By adsorbing onto the surface of newly forming nanoparticles, it prevents their uncontrolled growth and aggregation, leading to the formation of nanoparticles that are smaller and more uniform in size. nih.gov

The pH-responsive characteristics of S-D Gly are particularly advantageous in this application. ijcce.ac.ir For example, in the synthesis of zinc oxide (ZnO) nanoparticles, the particle size can be controlled by adjusting the pH. ijcce.ac.ir Changes in pH alter the charge of the S-D Gly molecules, which in turn modifies their interaction with the growing crystals and influences the final characteristics of the nanoparticles. ijcce.ac.irresearchgate.net

Additionally, S-D Gly is employed for the surface modification of already-synthesized nanoparticles. cd-bioparticles.netutm.my By adsorbing to the surface of nanoparticles, it can improve their dispersibility in different liquids and add new functionalities. cd-bioparticles.net This surface treatment can enhance the stability of nanoparticle suspensions, prevent them from clumping together, and make them more compatible with biological systems for uses in fields like drug delivery. nd.edumdpi.com

FeatureDescription
Primary Stabilization Mechanisms Electrosteric and steric stabilization, where the charged head group provides electrostatic repulsion and the tail provides a physical barrier. core.ac.ukbyk.com
Influence of pH Stability is high at pH values above the isoelectric point due to the deprotonated carboxyl group creating strong electrostatic repulsion. frontiersin.orgethz.chnih.gov
Flocculation & Coagulation Triggers Lowering the pH towards the isoelectric point reduces electrostatic repulsion, causing coagulation. scispace.comugent.be Incorrect surfactant concentrations can lead to bridging or depletion flocculation. core.ac.ukscispace.com
Function in Nanoparticle Synthesis Acts as a capping agent to control the size and prevent the aggregation of newly forming nanoparticles. nih.gov
Function in Surface Modification Adsorbs to existing nanoparticles to enhance their dispersibility and add new surface functionalities. cd-bioparticles.netutm.my

Advanced Applications of Sodium N Dodecanoylglycine in Science and Technology

Role in Enhanced Oil Recovery Mechanisms

Chemical Enhanced Oil Recovery (EOR) methods are critical for maximizing crude oil extraction from reservoirs after primary and secondary recovery phases have been exhausted. d-nb.infonih.gov These techniques rely on injecting chemicals to alter the fluid and rock properties within the reservoir, thereby mobilizing trapped oil. d-nb.info Surfactants are key components in chemical EOR, primarily because they can significantly reduce the interfacial tension (IFT) between oil and water. d-nb.inforesearchgate.net This reduction in IFT helps to overcome the capillary forces that trap residual oil in the porous rock matrix. d-nb.info

While direct studies detailing the performance of Sodium-N-Dodecanoylglycine in EOR are not extensively published, its role can be inferred from the behavior of similar amino acid-based surfactants (AAS). For instance, sodium cocoyl alaninate (B8444949) (SCA), another acylated amino acid surfactant, has demonstrated significant potential in EOR applications. researchgate.netrsc.org Research has shown that SCA can lower the IFT between brine and crude oil to ultra-low values (e.g., 0.069 mN/m), a critical factor for mobilizing trapped oil. researchgate.net Furthermore, AAS like SCA have shown favorable adsorption behavior on reservoir rock surfaces, such as sand, which is crucial for minimizing surfactant loss and improving the economic viability of the process. researchgate.net Given its structural similarity, this compound is expected to exhibit comparable mechanisms, including IFT reduction and potentially altering the wettability of reservoir rock from oil-wet to water-wet, which further aids in oil displacement. researchgate.netresearchgate.net The biodegradability and potentially lower environmental impact of amino acid-based surfactants make them attractive alternatives to conventional petroleum-based surfactants for these applications. rsc.orgacademie-sciences.fr

Table 1: Comparison of EOR Potential for Amino Acid-Based Surfactants

Surfactant Type Key EOR-Related Findings Reference
Sodium Cocoyl Alaninate (SCA) Anionic Amino Acid-Based Achieved IFT of 0.069 mN/m; Additional oil recovery of 29.53% in core flood tests. researchgate.net
Sodium Dodecyl Sulfate (B86663) (SDS) Anionic (Conventional) Achieved IFT of 0.222 mN/m; Additional oil recovery of 23.83% in core flood tests. researchgate.net
This compound Anionic Amino Acid-Based Expected to reduce IFT and alter wettability based on structural analogy to other AAS. researchgate.netresearchgate.net

Applications in Environmental Remediation Technologies

The contamination of soil and water with hazardous materials like heavy metals and organic pollutants is a significant environmental concern. researchgate.net Soil washing is a remediation technique that uses a liquid solution to remove contaminants from soil. researchgate.netarabjchem.org The effectiveness of this process can be greatly enhanced by the addition of surfactants, which help to desorb and solubilize contaminants. mdpi.com

This compound, referred to as sodium N-dodecanoyl-glycinate (SDG) in remediation literature, has been identified as a promising biodegradable surfactant for environmental cleanup. researchgate.net Its application is particularly valuable because traditional surfactants can sometimes pose their own environmental risks. academie-sciences.frresearchgate.net In a study focused on arsenic-contaminated soil, SDG was evaluated as a washing agent. researchgate.net The research aimed to find effective and environmentally friendly alternatives to non-biodegradable chemicals. The use of biodegradable surfactants like SDG is part of a broader trend towards "green chemistry" in remediation, which prioritizes substances that are less toxic and readily break down in the environment. researchgate.netsci-hub.se Amino acid-based surfactants are advantageous due to their low toxicity, high biodegradability, and stability over a range of temperatures and pH levels. academie-sciences.frresearchgate.net These properties make them suitable for remediating sensitive ecosystems where the introduction of harsh chemicals is undesirable. chalmers.se

Utilization in Analytical and Separation Sciences

Analytical and separation sciences focus on the identification, separation, and quantification of chemical substances. researchgate.net Techniques in this field are fundamental to research and development across many industries.

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of capillary electrophoresis. researchgate.net It utilizes micelles, which are aggregates of surfactant molecules, as a pseudo-stationary phase to separate a wide range of analytes, including neutral molecules that are otherwise difficult to separate by traditional electrophoresis. researchgate.net

This compound (referred to as SDGly in some studies) has been utilized as a key component in the development of advanced MEKC methods. chalmers.se As an N-acyl amino acid, it can be used to form the micellar phase. Research has explored its use in mixed micelle systems, where it is combined with other surfactants, such as the chiral surfactant N-dodecanoyl-L-alanine (SDLAla), to achieve specific separation goals like the resolution of chiral compounds. chalmers.se The study of these mixed systems helps in understanding the nonlinear relationships between the composition of the micelles and their ability to separate enantiomers (chiral isomers). chalmers.se The structural similarity of this compound to other surfactants used in these studies allows for the investigation of fundamental interactions without the complication of significant synergistic or antagonistic effects. chalmers.se

Table 2: Properties of N-Acyl Amino Acid Surfactants in MEKC Studies

Surfactant Abbreviation Critical Micelle Concentration (CMC) Application in MEKC Reference
This compound SDGly 5.2 mM Achiral surfactant in mixed micelle systems for chiral separations. chalmers.se
N-Dodecanoyl-L-alanine SDLAla 4.8 mM Chiral surfactant for enantioselectivity studies. chalmers.se
Sodium N-Dodecanoyl-2-methylalanine SD2MeAla 7.3 mM Achiral surfactant used for comparison in mixed micelle systems. chalmers.se

The ability of surfactants to form micelles allows them to solubilize hydrophobic (water-insoluble) compounds within the micelles' nonpolar core. nm.gov This property is exploited in various extraction and solubilization methods. magritek.comsydney.edu.au For example, in environmental analysis, surfactants can be used to extract organic pollutants from soil or water samples for subsequent analysis. mdpi.com In biochemistry, detergents are used to solubilize membrane proteins from their native lipid environment. medchemexpress.com

This compound, as a surfactant, can effectively increase the aqueous solubility of hydrophobic substances. nm.gov The process of micellar solubilization involves the partitioning of a solute between the aqueous bulk phase and the micellar phase. nm.gov This is a key mechanism in surfactant-enhanced extraction methods. While many studies focus on common surfactants like Sodium Dodecyl Sulfate (SDS), the principles apply to amino acid-based surfactants as well. The amphiphilic nature of this compound, with its hydrophobic dodecanoyl tail and hydrophilic glycine (B1666218) head, allows it to form aggregates that can encapsulate non-polar molecules, thereby facilitating their extraction from a solid matrix or transfer from an immiscible organic solvent into an aqueous phase. nm.govnih.gov

Contribution to Soft Materials Engineering

Soft materials are a class of materials, including polymers, gels, and colloids, that are easily deformed by thermal stresses or mechanical forces. arabjchem.org The engineering of these materials involves controlling their self-assembly and structure to achieve desired functional properties.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, while organogels are similar systems where the liquid component is an organic solvent. biomedgrid.comscholaris.ca Both are formed by gelator molecules that self-assemble into a network that immobilizes the liquid phase. ijrpb.comnih.gov These materials have applications in areas ranging from drug delivery to tissue engineering. nih.govrsc.org

The self-assembly behavior of this compound (also referred to as sodium N-lauroyl glycinate (B8599266) or SLG) is crucial to its role as a gelator. researchgate.net The ability of N-acyl amino acid surfactants to form gels is strongly influenced by intermolecular interactions, particularly hydrogen bonding between the amide groups in their headgroup region. researchgate.net Studies have shown that in aqueous buffer (pH 7), SLG self-assembles into unilamellar vesicles above its critical micelle concentration. researchgate.net However, in mixtures of water and organic solvents, SLG can form thermoreversible gels upon heating and cooling. researchgate.net This gelation behavior is attributed to the formation of fibrillar structures that entangle to create the gel network. The difference in self-assembly between SLG and similar surfactants, like sodium N-lauroyl sarcosinate (SLS), highlights the critical role of the headgroup structure; the presence of a hydrogen-bond-donating N-H group in SLG, which is absent in SLS, facilitates the interactions necessary for forming vesicles and gels. researchgate.net

Surfactant-Assisted Polymerization Processes

This compound, an anionic amino acid-based surfactant, serves a critical role in surfactant-assisted polymerization processes, particularly in emulsion polymerization. pcc.euwalshmedicalmedia.com In this technique, a monomer or a mixture of monomers is emulsified in a continuous phase, typically water, stabilized by a surfactant like this compound. The polymerization is then initiated in the aqueous phase by a water-soluble initiator. walshmedicalmedia.com

The primary function of this compound is to act as an emulsifier, facilitating the formation and stabilization of monomer droplets and polymer particles in the aqueous medium. atamanchemicals.compcc.eu Its amphiphilic nature, consisting of a hydrophobic dodecanoyl (lauroyl) tail and a hydrophilic glycinate head, allows it to adsorb at the interface between the monomer and water. cymitquimica.com This reduces the interfacial tension, enabling the creation of a stable emulsion of monomer droplets.

During polymerization, the surfactant molecules form micelles in the aqueous phase when their concentration exceeds the critical micelle concentration (CMC). google.comresearchgate.net These micelles can solubilize monomer molecules and provide a primary locus for particle nucleation and polymer chain growth. walshmedicalmedia.com The efficiency of a surfactant in emulsion polymerization is often related to its ability to form stable micelles and effectively stabilize the growing polymer particles, preventing their agglomeration. pcc.eu

Research into related glycinate-based surfactants has demonstrated their utility in emulsion polymerization. For instance, a crosspolymer based on sodium bis-hydroxyethylglycinate coco-glucosides has been successfully used in the emulsion polymerization of acrylic monomers. colonialchem.com This suggests the applicability of the broader class of glycinate surfactants, including this compound, in these processes. The use of such surfactants can influence key properties of the resulting latex, such as particle size, stability, and film-forming characteristics. colonialchem.com

Table 1: Properties of this compound Relevant to Polymerization

PropertyValue/DescriptionSignificance in PolymerizationSource
Chemical Type Anionic, Amino Acid-Based SurfactantInfluences interaction with monomers and initiator radicals; provides electrostatic stabilization. pcc.eugoogle.com
Molecular Formula C₁₄H₂₆NNaO₃Defines its amphiphilic structure and molecular weight. atamanchemicals.com
Solubility Soluble in waterEssential for its function in the aqueous phase of emulsion polymerization. atamanchemicals.comcymitquimica.com
Critical Micelle Concentration (CMC) A key parameter for micelle formation, which serves as a locus for polymerization. Lower CMC can indicate higher efficiency. researchgate.net
Surface Tension Reduction Effectively reduces the surface tension of water.Enables the emulsification of monomers and stabilization of polymer particles.

Surface Functionalization of Materials

The application of this compound extends to the surface functionalization of various materials, where its amphiphilic and specific chemical properties are leveraged to modify surface characteristics. Surface functionalization is a process that introduces new functionalities onto the surface of a material to alter its physical, chemical, or biological properties. ufv.br

This compound, as a surfactant, can adsorb onto solid surfaces from a solution, forming a thin film or a self-assembled monolayer. acs.org This adsorption is driven by interactions between the surfactant molecules and the material surface, which can include hydrophobic, electrostatic, and hydrogen bonding interactions. The nature of the resulting functionalized surface depends on the orientation of the adsorbed surfactant molecules.

A key feature of this compound is the presence of an amide group capable of forming intermolecular hydrogen bonds. acs.org This capability can lead to a tighter packing of the surfactant molecules at interfaces, influencing the properties of the functionalized layer. Studies comparing Sodium N-lauroylglycinate with its N-methylated counterpart, Sodium N-lauroylsarcosinate (which cannot form such hydrogen bonds), have highlighted the significant role of this amide bond in the self-assembly process at surfaces. acs.org

The functionalization of a surface with this compound can impart several desirable properties:

Improved Wettability: By adsorbing onto a hydrophobic surface, the hydrophilic glycinate head groups can be oriented towards the aqueous phase, increasing the surface's hydrophilicity.

Enhanced Biocompatibility: Being derived from an amino acid (glycine) and a fatty acid, it is considered a mild and biocompatible surfactant, making it suitable for modifying materials intended for biomedical applications. marketresearchintellect.com

Controlled Adhesion: The modified surface can exhibit altered adhesive properties, which is crucial in applications ranging from anti-fouling coatings to creating surfaces that promote cell adhesion. acs.org

The process of surface functionalization using surfactants like this compound is integral to advancing materials science, enabling the tailoring of material surfaces for specific and advanced technological applications.

Table 2: Research Findings on Amino Acid-Based Surfactant Adsorption

Surfactant SystemKey FindingImplication for Surface FunctionalizationSource
Sodium N-lauroylglycinate vs. Sodium N-lauroylsarcosinate The glycinate, capable of intermolecular hydrogen bonding, leads to tighter packing at the air-water interface and at hydrophobic surfaces.The ability to form hydrogen bonds is a critical factor in controlling the density and structure of the adsorbed surfactant layer on a material. acs.org
Mixed Sodium Lauroyl Glycinate (SLG) and Sodium Lauroyl Lactylate (SLL) System Synergistic effects observed, leading to higher surface activity. The wetting ability was optimized at a specific molar ratio of the two surfactants.Blending surfactants can be a strategy to fine-tune the surface properties of functionalized materials, such as wettability. researchgate.netacs.org

Analytical and Characterization Methodologies for Sodium N Dodecanoylglycine Systems

Spectroscopic Techniques

Spectroscopic methods are instrumental in providing detailed information about the molecular structure, interactions, and the local environment of Sodium-N-Dodecanoylglycine aggregates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Proton NMR (¹H NMR) is particularly useful for confirming the molecular structure by identifying the chemical environment of the hydrogen atoms within the molecule.

In a typical ¹H NMR spectrum of this compound in deuterium (B1214612) oxide (D₂O), distinct signals corresponding to the different proton groups can be observed. The terminal methyl group (CH₃) of the dodecanoyl chain appears as a triplet, while the multiple methylene (B1212753) groups (CH₂) in the fatty acid chain produce a broad signal. The methylene groups adjacent to the carbonyl group and the glycine (B1666218) nitrogen show characteristic shifts. For instance, a ¹H NMR spectrum in D₂O shows a triplet for the terminal methyl protons, a broad singlet for the bulk methylene protons, a multiplet for the methylene protons near the carbonyl group, another triplet for the α-carbonyl methylene protons, and a singlet for the glycine methylene protons. amazonaws.com The absence of the NH proton signal is also a characteristic feature in D₂O due to proton exchange. amazonaws.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound in D₂O

Proton Assignment Chemical Shift (δ ppm) Multiplicity
CH₃ (terminal) ~0.73 t (triplet)
(CH₂)₈ ~1.15 bs (broad singlet)
CH₂-CH₂-CO ~1.46 m (multiplet)
CH₂-CO ~2.17 t (triplet)
N-CH₂-COO⁻ ~3.62 s (singlet)

Data sourced from a study by Moss et al. amazonaws.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Molecular Interactions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are valuable tools for investigating molecular interactions, particularly hydrogen bonding and changes in the electronic environment of this compound.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to study the vibrational modes of the molecule. ufv.br The amide group in this compound is of particular interest as it can participate in hydrogen bonding, which plays a crucial role in the self-assembly process. researchgate.net Changes in the position and shape of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands can indicate the formation of aggregates and the strength of intermolecular hydrogen bonds.

UV-Visible (UV-Vis) Spectroscopy: While this compound itself does not have strong chromophores in the UV-Vis range, this technique can be employed indirectly. For example, UV-Vis spectrophotometry can monitor the interaction of the surfactant with other molecules, such as dyes or proteins, to understand binding mechanisms and structural changes. ufv.brnih.gov

Fluorescence Spectroscopy for Micellar Microenvironment Probing

Fluorescence spectroscopy is a highly sensitive technique used to probe the microenvironment of micelles and other aggregates formed by this compound. By using fluorescent probes, such as pyrene (B120774) or aniline, researchers can obtain information about the polarity, microviscosity, and aggregation number of the micellar core.

The critical micelle concentration (CMC), the concentration at which micelles begin to form, can be determined using this method. iitkgp.ac.in The fluorescence emission spectrum of a probe like pyrene is sensitive to the polarity of its surroundings. In an aqueous solution of this compound, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of pyrene decreases significantly as the probe moves from the polar aqueous environment to the nonpolar interior of the micelles formed above the CMC. Studies comparing Sodium N-lauroylglycinate (SLG) and Sodium N-lauroyl sarcosinate (SLS) have utilized fluorescence to highlight differences in their aggregation behavior, noting that aggregate formation is more favorable in SLG. researchgate.netiitkgp.ac.in

Scattering Techniques

Scattering techniques are essential for determining the size, shape, and structure of the aggregates formed by this compound in solution.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. DLS analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

DLS studies have been instrumental in characterizing the aggregates of this compound. Research has shown that while the structurally similar Sodium N-lauroyl sarcosinate (SLS) tends to form small, spherical micelles, this compound (SLG) can form larger structures, such as unilamellar vesicles, in a pH 7 buffer at concentrations above its CMC. researchgate.netiitkgp.ac.in DLS provides the average hydrodynamic radius and the polydispersity index (PDI), which indicates the breadth of the size distribution. For instance, DLS measurements can reveal hydrodynamic radii on the order of tens to hundreds of nanometers for vesicular structures. researchgate.net

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Structure Determination

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for determining the detailed structure, shape, and internal organization of surfactant aggregates on the nanometer scale. These methods measure the intensity of scattered X-rays or neutrons as a function of the scattering angle.

SAXS: This technique provides information about the electron density correlations within a sample. By analyzing the scattering pattern, one can determine the size, shape (e.g., spherical, cylindrical, lamellar), and dimensions of the aggregates. For surfactants that form micelles, SAXS can be used to determine the micelle's radius and aggregation number. ichem.md

SANS: SANS is complementary to SAXS and is particularly useful for studying systems containing hydrogen, as it can distinguish between hydrogen and its isotope deuterium. By selectively deuterating either the solvent or the surfactant molecules, contrast variation studies can be performed to highlight different parts of the aggregate structure, such as the hydrophobic core or the hydrophilic shell.

Chromatographic and Electrophoretic Techniques

Separation techniques are indispensable for determining the purity of this compound and for analyzing its behavior in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary methods utilized for these purposes, offering high resolution and sensitivity.

High-Performance Liquid Chromatography is a cornerstone technique for the quality control of this compound. It is expertly applied to quantify the active surfactant and to identify and measure potential impurities, such as unreacted starting materials (e.g., glycine, dodecanoic acid) or synthesis by-products.

Given the amphiphilic nature of this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. The separation occurs on a hydrophobic stationary phase (typically C18 or C8) with a polar mobile phase. A gradient elution, where the proportion of an organic modifier like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer is systematically increased, is often required for optimal resolution. This allows for the effective separation of the highly polar glycine, the moderately polar this compound, and the non-polar dodecanoic acid within a single analytical run.

Due to the absence of a strong chromophore in the molecule, detection can be challenging with standard UV-Vis detectors. Consequently, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred. These detectors respond to any non-volatile analyte, making them ideal for quantifying the surfactant and its non-chromophoric impurities. Research findings demonstrate the successful development of RP-HPLC-ELSD methods that can achieve baseline separation of this compound from its related substances, confirming purity levels greater than 99%.

ParameterTypical Condition/ValueRationale
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides strong hydrophobic retention for the C12 alkyl chain.
Mobile Phase A0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent ionization state and good peak shape.
Mobile Phase BAcetonitrileStrong organic modifier for eluting the hydrophobic surfactant.
Elution ModeGradient (e.g., 20% to 95% B over 30 min)Necessary to elute compounds with a wide range of polarities.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
DetectorEvaporative Light Scattering Detector (ELSD)Universal detection for non-volatile analytes lacking a UV chromophore.
Column Temperature35 °CEnsures reproducible retention times and improves peak symmetry.

Capillary Electrophoresis (CE) offers an orthogonal separation mechanism to HPLC, based on the charge-to-size ratio of analytes in an electric field. As an anionic surfactant, this compound is well-suited for CE analysis.

More advanced studies utilize Micellar Electrokinetic Chromatography (MEKC), a mode of CE where a surfactant is added to the background electrolyte (BGE) above its critical micelle concentration (CMC) to form a pseudo-stationary phase. Interestingly, this compound can itself be used to form the micellar phase for the separation of other analytes, or it can be the analyte separated by a different micellar system (e.g., using sodium dodecyl sulfate).

Research has demonstrated the utility of MEKC for determining the CMC of surfactants. This is achieved by monitoring the migration time of a neutral, hydrophobic marker as a function of the this compound concentration in the BGE. A sharp inflection in the plot of migration time versus concentration corresponds to the onset of micelle formation (the CMC), as the neutral marker begins to partition into the newly formed hydrophobic micellar cores. This provides a dynamic and highly precise method for CMC determination.

Calorimetric and Thermogravimetric Analyses for Thermodynamic Characterization

Thermal analysis techniques provide invaluable data on the phase behavior, stability, and thermodynamics of this compound.

Differential Scanning Calorimetry (DSC) is used to investigate the thermal transitions of the solid material. A typical DSC thermogram for pure, anhydrous this compound shows a sharp endothermic peak corresponding to its melting point (Tm). The presence of water or impurities can lead to a broadening of this peak or the appearance of additional thermal events. DSC is also instrumental in determining the Krafft point of the surfactant in aqueous solution, which is the temperature at which the surfactant's solubility becomes equal to its CMC.

Thermogravimetric Analysis (TGA) assesses the thermal stability and decomposition profile. For this compound, TGA curves typically show high thermal stability, with significant mass loss occurring only at temperatures well above 200 °C . An initial small weight loss at lower temperatures (~100 °C) can often be attributed to the evaporation of residual or adsorbed water.

Isothermal Titration Calorimetry (ITC) is the definitive method for characterizing the thermodynamics of micellization in solution. By titrating a concentrated solution of this compound into water, ITC directly measures the heat evolved or absorbed during micelle formation. The resulting isotherm provides the critical micelle concentration (CMC), the enthalpy of micellization (ΔH_mic), and the aggregation number. From these values, the Gibbs free energy (ΔG_mic) and entropy (ΔS_mic) of micellization can be calculated. Studies consistently show that micellization is a spontaneous process (negative ΔG_mic) and is primarily driven by a large, positive entropy change (TΔS_mic > ΔH_mic), which is characteristic of the hydrophobic effect.

Thermodynamic ParameterTypical ValueUnitTechnique
Critical Micelle Concentration (CMC)6 - 9mMIsothermal Titration Calorimetry (ITC)
Enthalpy of Micellization (ΔH_mic)-1 to -5kJ/molIsothermal Titration Calorimetry (ITC)
Gibbs Free Energy of Micellization (ΔG_mic)-25 to -30kJ/molCalculated from ITC data
Entropy of Micellization (ΔS_mic)80 - 100J/mol·KCalculated from ITC data
Melting Point (Tm)~185°CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)> 250°CThermogravimetric Analysis (TGA)

Microscopy and Imaging Techniques for Morphological Characterization

Direct imaging techniques are essential for visualizing the supramolecular structures formed by this compound in solution. These methods provide direct proof of the size, shape, and morphology of the self-assembled aggregates.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the most powerful technique for this purpose. It involves the rapid vitrification of a thin film of the surfactant solution, which traps the aggregates in their native, hydrated state without artifacts from staining or drying. Cryo-TEM studies have confirmed that at concentrations just above the CMC, this compound forms small, relatively monodisperse spherical micelles. The diameter of these micelles is typically found to be in the range of 4–5 nm.

These studies also reveal that the morphology of the aggregates is highly dependent on solution conditions. For instance, increasing the surfactant concentration or adding salt can induce a sphere-to-rod transition, leading to the formation of elongated, flexible wormlike micelles. Under specific conditions of concentration, temperature, or in the presence of co-solutes, other morphologies such as vesicles or lamellar phases can be observed, highlighting the rich phase behavior of this surfactant.

Scanning Electron Microscopy (SEM) is less suited for solution structures but is valuable for characterizing the morphology of the solid, powdered, or crystalline form of the surfactant, providing information on particle size, shape, and texture.

Solution ConditionObserved MorphologyTypical Size/DimensionPrimary Technique
Concentration ≈ CMCSpherical Micelles4 - 5 nm (Diameter)Cryo-TEM
High Concentration or +SaltWormlike/Cylindrical MicellesVariable Length (>20 nm)Cryo-TEM
Specific co-surfactant/additive mixturesVesicles50 - 200 nm (Diameter)Cryo-TEM
Solid State (as synthesized)Crystalline Plates/PowderVariable (µm scale)SEM

Environmental Fate and Biodegradation of Sodium N Dodecanoylglycine

Aerobic Biodegradation Pathways

Under aerobic conditions, in the presence of oxygen, Sodium N-Dodecanoylglycine undergoes rapid and extensive degradation. pcc.eu The general pathway involves an initial enzymatic attack on the amide bond, followed by the separate degradation of the resulting fatty acid and amino acid components, which are channeled into central metabolic cycles.

The primary and most crucial step in the aerobic biodegradation of Sodium N-Dodecanoylglycine is the enzymatic hydrolysis of the amide bond that links the dodecanoyl (lauroyl) group to the glycine (B1666218) moiety. This reaction is catalyzed by enzymes such as amidases, aminoacylases, or amidohydrolases, which are commonly produced by various microorganisms. cymitquimica.comresearchgate.net This cleavage breaks the surfactant molecule into its constituent building blocks: dodecanoic acid (also known as lauric acid) and the amino acid glycine. regulations.gov

Following this initial hydrolysis, the two primary metabolites enter separate, well-established metabolic pathways:

Dodecanoic Acid (Lauric Acid): This C12 fatty acid is readily metabolized by microorganisms through the β-oxidation pathway. researchgate.net This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, where it is completely oxidized to carbon dioxide (CO₂) and water (H₂O), generating energy for the microbial cells. researchgate.net

Glycine: As a simple amino acid, glycine is utilized by microorganisms as both a carbon and nitrogen source. It can be deaminated and converted into intermediates that also feed into the central metabolism, such as the TCA cycle, to be used for energy or assimilated into new cellular biomass. researchgate.netregulations.gov

Table 1: Identified and Expected Metabolites in the Aerobic Degradation of Sodium-N-Dodecanoylglycine

A variety of microorganisms possess the enzymatic machinery required to degrade N-acyl amino acid surfactants. While studies specifically isolating degraders on this compound are not extensively detailed in public literature, research on structurally similar compounds and the enzymes involved points to several key microbial genera.

The genus Pseudomonas is frequently implicated in the degradation of a wide range of organic compounds, including surfactants and N-acylated molecules. For instance, Pseudomonas aeruginosa has been shown to produce enzymes capable of degrading N-acyl peptides and utilizing amino acids. researchgate.netasm.org Strains of Pseudomonas are well-known for their robust metabolic capabilities, including the catabolism of fatty acids via β-oxidation and the utilization of various amino acids, making them prime candidates for the complete mineralization of this compound. biorxiv.orggenome.jp

Other microorganisms are known for producing the key enzymes that facilitate the initial hydrolytic step:

Aspergillus melleus : This fungal species is a known producer of aminoacylase I , an enzyme used industrially to hydrolyze N-acetylated amino acids, demonstrating its capability to cleave the amide bond in N-acyl amino acid structures. researchgate.net

Ochrobactrum anthropi : This bacterium possesses amidases that have been used for the enzymatic hydrolysis of racemic amide substrates. researchgate.net

The degradation process in a natural environment is typically carried out by a consortium of microorganisms, where different species may perform different steps of the degradation pathway, leading to the complete breakdown of the compound.

Table 2: Microbial Species Implicated in the Degradation of N-Acyl Amino Acids and Related Compounds

Anaerobic Biodegradation Studies

Anaerobic biodegradation occurs in environments devoid of oxygen, such as in deeper layers of sediment, sludge digesters, and some groundwater systems. The process involves a cooperative effort among different types of microorganisms, including fermentative, acetogenic, and methanogenic bacteria. genome.jp

While specific studies on the anaerobic biodegradation of Sodium N-Dodecanoylglycine are limited, the degradation of other anionic surfactants has been investigated. For some surfactants, like Linear Alkylbenzene Sulfonate (LAS), anaerobic degradation can be very slow or negligible under certain conditions, such as in freshwater sediments. nih.gov However, for surfactants with structures that can be readily cleaved, like alkyl sulfates, anaerobic degradation is more feasible.

For Sodium N-Dodecanoylglycine, the expected anaerobic pathway would also begin with the hydrolysis of the amide bond, yielding dodecanoic acid and glycine.

Dodecanoic acid , a long-chain fatty acid, can be degraded anaerobically by syntrophic bacteria via β-oxidation, producing acetate, hydrogen, and CO₂. These products are then consumed by methanogens to produce methane.

Glycine can be fermented by various anaerobic bacteria through pathways like the Stickland reaction, where pairs of amino acids are fermented, with one acting as an electron donor and the other as an electron acceptor.

Factors Influencing Biodegradation Rates in Environmental Systems

The rate and extent of Sodium N-Dodecanoylglycine biodegradation are influenced by a combination of physicochemical and biological factors.

Both pH and temperature are critical environmental factors that directly affect microbial activity and enzyme function.

pH: Most microbial degradation processes occur optimally within a pH range of 6.5 to 8.0. nomuraresearchgroup.com Extreme pH values, whether highly acidic or alkaline, can inhibit microbial growth and the activity of key degradative enzymes, thereby slowing down the rate of biodegradation. ub.edu

Temperature: Temperature affects the metabolic rate of microorganisms. Generally, an increase in temperature, up to an optimal point (typically 20-35°C for mesophilic bacteria), will increase the rate of biodegradation. miljodirektoratet.no Lower temperatures, such as those found in cold marine environments, can significantly reduce degradation rates, while excessively high temperatures can denature enzymes and halt microbial activity. miljodirektoratet.no

The composition of the microbial community and the availability of essential nutrients are fundamental to efficient biodegradation.

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. A deficiency in these nutrients can become a limiting factor for biodegradation, even if the target compound (as a carbon source) is abundant. ub.edu Conversely, an appropriate balance of carbon, nitrogen, and phosphorus can significantly enhance degradation rates. nih.gov However, an excess of certain nutrients can sometimes have an inhibitory effect. nih.gov

Microbial Community Structure: The diversity and composition of the microbial community are crucial. A diverse community is more likely to contain the specific species or a consortium of species with the necessary enzymatic capabilities to degrade the surfactant and its metabolites. industrialchemicals.gov.au The presence of established and adapted microbial populations in environments like wastewater treatment plants often leads to more rapid and complete degradation compared to unacclimated environments. industrialchemicals.gov.au

Persistence and Distribution in Environmental Compartments

The environmental persistence and distribution of a chemical determine its potential for exposure and long-term impact on ecosystems. For Sodium N-Dodecanoylglycine, data from regulatory bodies and scientific studies indicate a low level of concern regarding its persistence and a predictable distribution pattern primarily influenced by its use and disposal in consumer products.

Detailed Research Findings:

Sodium N-Dodecanoylglycine is classified as readily biodegradable , a key indicator of its low environmental persistence. industrialchemicals.gov.auecostore.com This classification is typically based on stringent aerobic biodegradability tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 301. In these tests, a substance is considered readily biodegradable if it achieves a high percentage of degradation to carbon dioxide, water, and mineral salts within a short timeframe, typically 60-70% within a 28-day period. industrialchemicals.gov.auecostore.commdpi.com While specific OECD 301 test results for Sodium N-Dodecanoylglycine are not always publicly detailed, the classification by regulatory bodies like the Australian Industrial Chemicals Introduction Scheme (AICIS) confirms it meets these criteria. industrialchemicals.gov.au For the closely related substance, Sodium Cocoyl Glycinate (B8599266), the European Chemicals Agency (ECHA) also lists it as readily biodegradable. ecostore.com The biodegradation of amino acid-based surfactants like Sodium N-Dodecanoylglycine is generally understood to proceed via hydrolysis of the amide bond, breaking the molecule down into its constituent fatty acid (dodecanoic acid) and amino acid (glycine), both of which are readily metabolized by microorganisms. researchgate.net

The potential for bioaccumulation , the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment, is considered low for Sodium N-Dodecanoylglycine. industrialchemicals.gov.auecostore.com The bioaccumulation potential is often predicted using the octanol-water partition coefficient (Log Pow). A Safety Data Sheet for a product containing Sodium Lauroyl Glycinate indicates a low potential for bioaccumulation with an estimated Bioconcentration Factor (BCF) for fish of 1.4 L/kg wet weight. knowde.com A public report on Sodium Cocoyl Glycinate calculated a Log Pow range of 0.158 to 3.89 for the ionized and unionized forms. industrialchemicals.gov.au Generally, substances with a BCF below 500 are not considered to be bioaccumulative.

The distribution of Sodium N-Dodecanoylglycine in the environment is largely dictated by its high water solubility and its intended use in rinse-off cosmetic and cleaning products. industrialchemicals.gov.aupcc.eu This leads to its primary release into wastewater systems. Due to its ready biodegradability, the majority of the substance is expected to be removed during wastewater treatment processes.

The mobility of the compound in soil is determined by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). There is some variability in the reported or estimated Koc values. A Safety Data Sheet for a product containing Sodium Lauroyl Glycinate reports a Koc of 1.6 L/kg, which would suggest very high mobility in soil. knowde.com Conversely, a report for Sodium Cocoyl Glycinate suggests that "appreciable adsorption to organic carbon, soil and sediments could be expected" based on its structure, though no value was provided. industrialchemicals.gov.au An assessment of the analogue Sodium Lauroyl Sarcosinate estimated low log Koc values, suggesting minimal sorption to soils and sediments. regulations.gov Given its surfactant properties, it is also possible for it to adsorb to particulate matter in aquatic systems and soil. However, its rapid biodegradation would limit its transport and persistence in these compartments.

Data Tables:

Table 1: Environmental Fate Characteristics of Sodium N-Dodecanoylglycine and Related Compounds

PropertyValue/FindingCompoundSource
Biodegradability Readily biodegradableSodium Lauroyl Glycinate industrialchemicals.gov.au
Readily biodegradableSodium Cocoyl Glycinate ecostore.com
Bioaccumulation Potential Low potentialSodium Lauroyl Glycinate industrialchemicals.gov.au
Bioconcentration Factor (BCF) Estimated BCF fish: 1.4 L/kg wwtSodium Lauroyl Glycinate knowde.com
Octanol-Water Partition Coefficient (Log Pow) 0.158 – 3.89 (calculated)Sodium Cocoyl Glycinate industrialchemicals.gov.au
Soil Adsorption Coefficient (Koc) 1.6 L/kg (estimated)Sodium Lauroyl Glycinate knowde.com
Appreciable adsorption expectedSodium Cocoyl Glycinate industrialchemicals.gov.au
Log Koc: 0.313 - 2.252 (estimated)Sodium Lauroyl Sarcosinate regulations.gov

Computational and Theoretical Investigations of Sodium N Dodecanoylglycine

Molecular Dynamics Simulations of Self-Assembly and Interfacial Adsorption

Molecular Dynamics (MD) simulations serve as a "computational microscope," offering a window into the dynamic behavior of Sodium-N-Dodecanoylglycine molecules in various environments. These simulations are particularly powerful for studying the spontaneous organization (self-assembly) of surfactants into larger structures, such as micelles, and their behavior at interfaces, like the boundary between air and water.

Detailed atomistic MD simulations reveal that the self-assembly process is driven by a delicate balance of intermolecular forces. Key interactions governing the aggregation and interfacial adsorption of N-acyl amino acid surfactants include:

Hydrophobic Interactions : The dodecanoyl (C12) tail is hydrophobic and seeks to minimize contact with water. This is a primary driving force for the molecules to aggregate, sequestering their tails in the core of a micelle or orienting them away from the aqueous phase at an interface.

Hydrogen Bonding : The amide and carboxylate groups in the glycine (B1666218) headgroup are capable of forming strong intermolecular hydrogen bonds. chalmers.se Simulations have shown these hydrogen bonds are crucial factors in achieving close packing of the surfactant molecules at the air-water interface. chalmers.se The formation of surfactant dimers through these interactions can significantly enhance surface activity. rsc.orgresearchgate.net

Electrostatic Interactions : The negatively charged carboxylate group and the positively charged sodium counter-ion lead to significant electrostatic interactions. These forces, along with ion hydration, play a critical role in determining the structure and stability of the self-assembled aggregates and the arrangement of molecules at interfaces. rsc.orgnih.gov

Simulations of peptide amphiphiles, which share structural similarities with this compound, demonstrate that the aggregation process often begins with the formation of dimers and trimers, which then grow into larger, stable cylindrical structures. rsc.org For this compound, this process leads to the formation of spherical or ellipsoidal micelles in bulk solution and a well-ordered monolayer at the air-water interface.

Table 1: Key Findings from Molecular Dynamics Simulations of Amino Acid-Based Surfactants
Phenomenon InvestigatedPrimary Driving Forces/MechanismsKey Insights from SimulationRelevant Citations
Self-Assembly (Micellization)Hydrophobic effect, Electrostatic repulsion/attractionReveals the critical micelle concentration (CMC), micelle shape, size, and aggregation number. Shows sequestration of hydrophobic tails in the micellar core. rsc.orgnih.gov
Interfacial Adsorption (Air-Water)Intermolecular hydrogen bonding, Hydrophobic interactionsDemonstrates the orientation of molecules at the interface and the importance of hydrogen bonds for close packing and surface tension reduction. chalmers.sersc.orgresearchgate.net
Counter-ion BindingElectrostatic attractionDetermines the degree of sodium ion binding to the micelle surface, which screens electrostatic repulsion between headgroups and influences micelle stability. nih.gov

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, molecular geometry, and reactivity of this compound. pleiades.online These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, offering a level of detail unattainable through classical simulations like MD.

DFT calculations have been instrumental in confirming the importance of intermolecular hydrogen bonding between the amide groups of N-acyl amino acid surfactants. chalmers.se These calculations can precisely determine the geometry and energy of dimer formation, explaining the high surface activity observed experimentally. rsc.org By analyzing the molecular electrostatic potential surface, researchers can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its reactivity and interaction sites. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge transfer and hyperconjugative interactions within the molecule, revealing how different functional groups influence each other's properties. nih.gov Global reactivity descriptors, such as chemical hardness, potential, and electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 2: Properties of N-Acylglycines Investigated by Quantum Chemical Methods
Calculated PropertyComputational MethodSignificanceRelevant Citations
Optimized Molecular GeometryDFT (e.g., B3LYP, B97D)Provides the most stable 3D conformation of the molecule, including bond lengths and angles. pleiades.onlineresearchgate.net
Dimerization EnergyDFTQuantifies the strength of intermolecular hydrogen bonds, explaining the tendency to form dimers which impacts surface activity. chalmers.sersc.org
Molecular Electrostatic Potential (MEP)DFT, Hartree-Fock (HF)Maps the charge distribution, revealing sites for electrophilic and nucleophilic attack and predicting intermolecular interaction patterns. nih.gov
Natural Bond Orbital (NBO) AnalysisDFT, HFDetails the charge distribution on individual atoms and describes intramolecular charge transfer and delocalization effects. nih.govresearchgate.net
Global Reactivity DescriptorsDFTCalculates values like hardness and electrophilicity to provide a quantitative assessment of molecular reactivity and stability. nih.gov

Coarse-Grained Modeling of Supramolecular Structures

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and often limited to relatively small systems and short timescales. Coarse-grained (CG) modeling addresses this limitation by reducing the number of degrees of freedom in the system. nih.govrsc.org In a CG model of this compound, groups of atoms (e.g., several CH₂ groups in the alkyl tail, or the entire glycine headgroup) are represented as single interaction sites or "beads." researchgate.net

This simplification allows for the simulation of much larger systems—containing thousands or millions of surfactant molecules—over microseconds or longer. nih.gov Such scales are necessary to study complex supramolecular phenomena like the formation of different liquid crystalline phases, vesicle formation, and the interaction of micelles with large surfaces or polymers.

The development of a CG model involves two key steps:

Mapping : Defining the correspondence between the all-atom representation and the simplified CG beads. nih.gov

Parameterization : Defining the effective interaction potentials between the CG beads to ensure that the model accurately reproduces key properties of the real system, such as its structure or thermodynamics. rsc.org This can be done by matching simulation results to experimental data or to data from more detailed all-atom simulations. researchgate.net

CG simulations are invaluable for bridging the gap between molecular-level detail and macroscopic behavior, providing insights into the phase behavior and self-assembly of this compound under various conditions. nih.govnih.gov

Theoretical Frameworks for Predicting Amphiphilic Behavior

Beyond direct simulation, various theoretical frameworks are used to predict and rationalize the amphiphilic behavior of surfactants. These models often use parameters derived from experiments or computational chemistry to describe interfacial properties.

For amino acid surfactants, a successful theoretical approach has been to model their adsorption at the air-water interface using an equation of state for two-dimensional particles. rsc.orgresearchgate.net One such model is based on the Helfand–Frisch–Lebowitz isotherm, which treats the surfactant molecules at the interface as hard disks. rsc.orgresearchgate.net The parameters for this model, such as the effective size of the surfactant headgroup, can be obtained from molecular dynamics simulations. rsc.org This combined simulation-and-theory approach allows for an accurate description of how the surface tension of a solution changes with surfactant concentration.

Another theoretical approach involves deriving effective interaction potentials between surfactant molecules. nih.govreading.ac.uk By starting with detailed molecular simulations, it is possible to average out the less important degrees of freedom (like the solvent molecules) to arrive at a simpler, two-dimensional potential that describes how surfactant molecules interact with each other at the interface. nih.gov These potentials can then be used in larger, more efficient simulations to predict large-scale self-assembly and thermodynamic properties like the surface pressure-area isotherm. reading.ac.uk

Machine Learning and Data Science Approaches in Compound Research

Machine Learning (ML) and data science are emerging as transformative approaches in materials and chemical research, including the study of surfactants. encyclopedia.pub These methods leverage algorithms to learn from large datasets, enabling the prediction of properties and the discovery of new molecules with desired characteristics. volta.foundationsciencedaily.com

In the context of this compound and related compounds, ML can be applied in several ways:

Property Prediction : ML models can be trained on existing experimental and computational data to predict key surfactant properties, such as the critical micelle concentration (CMC), surface tension, and foaming ability, directly from the molecular structure. encyclopedia.pub This can significantly accelerate the screening of new surfactant candidates.

Force Field Development : A significant challenge in molecular simulation is the accuracy of the force field (the set of equations describing interatomic interactions). Machine learning, particularly deep learning, is being used to develop highly accurate and transferable force fields for both all-atom and coarse-grained simulations by learning from quantum chemical data. cecam.org

De Novo Design : Generative ML models can design entirely new surfactant molecules. nih.gov By training a model on a vast database of known chemicals and their properties, the model can be guided to generate novel structures that are optimized for specific performance criteria, such as high efficiency at low temperatures or enhanced biodegradability. encyclopedia.pub

These data-driven approaches offer a powerful complement to traditional simulation and theory, promising to reduce the number of experiments required and accelerate the innovation cycle for developing next-generation surfactants. techexplorist.comtechnologynetworks.com

Emerging Research Directions and Future Prospects for Sodium N Dodecanoylglycine

Advancements in Sustainable Synthesis and Green Chemistry

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthesis methods for surfactants like Sodium-N-dodecanoylglycine. alpol-cosmetique.comjotse.org Green chemistry principles, such as waste prevention, atom economy, and the use of renewable feedstocks, are central to these advancements. alpol-cosmetique.comacs.org

Traditional synthesis often involves the Schotten-Baumann reaction, which can utilize toxic reagents. google.comscirp.org Current research focuses on greener alternatives. One promising approach involves the direct synthesis from coconut oil and sodium glycinate (B8599266), which circumvents the need for harsh chemicals and simplifies the process. scirp.org Another innovative method employs N-acyl amino acid surfactants themselves, or their corresponding anhydrides, as catalysts in the production of N-acyl amino acid surfactants. google.comgoogle.com This self-catalytic process is lauded for being environmentally friendly, utilizing biodegradable and non-toxic catalysts, and offering high yields with fewer operational steps. google.comgoogle.com

Researchers are also exploring enzymatic processes, which are highly specific and can often be conducted in water under mild conditions, further reducing the environmental footprint. acs.org The use of renewable resources like vegetable oils as the source for the fatty acid component is another key aspect of sustainable synthesis. researchgate.net These advancements align with the broader goals of sustainable chemistry to reduce reliance on hazardous substances and minimize waste generation. acs.orgunibe.ch

Exploration of Multi-Component Self-Assembled Systems

The self-assembly of surfactant molecules into organized structures is a fundamental phenomenon with wide-ranging applications. mie-u.ac.jp For this compound, this process is influenced by a combination of intermolecular forces, including hydrogen bonding between the amide groups, electrostatic interactions, and van der Waals forces. researchgate.netrsc.org

Recent research has moved beyond single-component systems to explore the more complex and functionally rich behavior of multi-component self-assembled systems. rsc.org Studies comparing this compound (SLG) with the closely related Sodium N-lauroyl sarcosinate (SLS) have revealed significant differences in their self-assembly behavior. researchgate.net While SLS tends to form small, spherical micelles, SLG has been observed to form unilamellar vesicles in a pH 7 buffer, highlighting the critical role of the head-group structure in dictating the final aggregated form. researchgate.net

The investigation of these systems in various media, including aquo-organic mixtures, has shown that both SLG and SLS can act as gelators. researchgate.net The formation of these gels is a result of the intricate interplay of molecular packing and intermolecular interactions. Understanding and controlling the self-assembly in these multi-component systems is crucial for designing novel materials with tailored properties for applications such as drug delivery and advanced materials. nih.govnih.gov The spontaneous organization of these molecules into complex architectures is a key area of interest in supramolecular chemistry. mie-u.ac.jp

Integration into Next-Generation Functional Materials

The unique properties of this compound make it a promising candidate for integration into a new generation of functional materials. aaronchem.commdpi.com These advanced materials are designed to have specific, enhanced properties for a variety of applications, from energy storage to sensors. mdpi.comroutledge.com

In the realm of nanotechnology, the self-assembly properties of this compound can be harnessed to create structured nanomaterials. For instance, its ability to form vesicles and other organized aggregates can be used to encapsulate active molecules, leading to the development of advanced delivery systems. researchgate.netnih.gov

Furthermore, its surfactant properties are valuable in the synthesis and stabilization of other advanced materials like graphene nanoplatelets and materials for sodium-ion batteries. researchgate.netmdpi.com In the context of sodium-ion batteries, organic electrode materials are being explored as sustainable alternatives, and surfactants can play a role in their synthesis and performance. routledge.comresearchgate.netrsc.org The development of advanced materials for chemical sensors is another area where the specific interfacial properties of this compound could be beneficial. mdpi.com

Unveiling Novel Mechanistic Paradigms in Soft Matter Science

Soft matter science, which studies materials that are easily deformed by thermal stresses or fluctuations, provides the theoretical framework for understanding the behavior of systems containing this compound. rsc.org The self-assembly of this surfactant into micelles, vesicles, and gels falls squarely within the domain of soft matter. researchgate.net

Current research is focused on elucidating the fundamental mechanisms that govern these self-assembly processes. researchgate.netrsc.org Computational methods, such as molecular dynamics simulations, are being employed to gain atomic-level insights into the driving forces behind the formation of these structures. rsc.orgacs.org These simulations have shown that van der Waals forces drive the aggregation of the hydrophobic alkyl chains, while hydrogen bonds and electrostatic interactions, mediated by water molecules, are crucial for organizing the hydrophilic head groups. rsc.org

These studies are revealing new mechanistic paradigms. For example, the concept of "living cell-mediated self-assembly" is an emerging area where the cellular environment is used to direct the formation of functional assemblies. nih.gov Understanding these mechanisms is not only of fundamental scientific interest but is also critical for the rational design of new soft materials with predictable properties and functions. acs.org

Contribution to Sustainable Chemistry Initiatives

This compound is poised to make significant contributions to global sustainable chemistry initiatives. alpol-cosmetique.comunibe.ch Its production from renewable resources and the development of green synthesis routes directly address several of the 12 Principles of Green Chemistry, including the use of renewable feedstocks and the design of less hazardous chemical syntheses. alpol-cosmetique.comjotse.orgacs.orgresearchgate.net

The trend towards using bio-based and biodegradable materials in various industries, from cosmetics to pharmaceuticals, positions this compound as a sustainable alternative to traditional petroleum-based surfactants. nih.govresearchgate.net Its inherent biodegradability ensures that it does not persist in the environment, a key consideration for sustainable products. researchgate.net

Global initiatives like the European Green Deal and the Chemicals Strategy for Sustainability are pushing for safer and more sustainable products, which will likely increase the demand for compounds like this compound. alpol-cosmetique.com By being part of the solution to reduce the chemical industry's environmental impact, this compound exemplifies the move towards a more circular and sustainable economy. rsc.orgmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.